molecular formula C7H4Br2FI B15200354 2,4-Dibromo-6-fluoro-3-iodotoluene CAS No. 1000576-80-6

2,4-Dibromo-6-fluoro-3-iodotoluene

Cat. No.: B15200354
CAS No.: 1000576-80-6
M. Wt: 393.82 g/mol
InChI Key: WOYBRSFNAJHZGI-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-fluoro-3-iodotoluene is a halogenated aromatic compound with the molecular formula C7H4Br2FI and a molecular weight of 393.82 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a toluene ring, making it a valuable intermediate in organic synthesis and various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-fluoro-3-iodotoluene typically involves multi-step halogenation reactions. One common method includes the bromination of 6-fluoro-3-iodotoluene, followed by further bromination to achieve the desired substitution pattern. The reaction conditions often involve the use of bromine or bromine-containing reagents in the presence of catalysts or under specific temperature and solvent conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-fluoro-3-iodotoluene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases or acids for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized toluenes, while coupling reactions can produce biaryl compounds or other complex aromatic systems .

Scientific Research Applications

2,4-Dibromo-6-fluoro-3-iodotoluene is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: In the study of halogenated compounds’ effects on biological systems and their potential use in drug development.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds and in the development of diagnostic agents.

    Industry: In the production of specialty chemicals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-fluoro-3-iodotoluene involves its ability to undergo various chemical transformations due to the presence of multiple halogen atoms. These halogens can participate in different types of reactions, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-fluorotoluene
  • 2,4-Dibromo-3-iodotoluene
  • 2,4-Dibromo-6-iodotoluene

Comparison

Compared to similar compounds, 2,4-Dibromo-6-fluoro-3-iodotoluene is unique due to the presence of all three halogens (bromine, fluorine, and iodine) on the toluene ring. This unique substitution pattern provides distinct reactivity and versatility in various chemical reactions, making it a valuable compound in research and industrial applications .

Properties

CAS No.

1000576-80-6

Molecular Formula

C7H4Br2FI

Molecular Weight

393.82 g/mol

IUPAC Name

1,3-dibromo-5-fluoro-2-iodo-4-methylbenzene

InChI

InChI=1S/C7H4Br2FI/c1-3-5(10)2-4(8)7(11)6(3)9/h2H,1H3

InChI Key

WOYBRSFNAJHZGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1F)Br)I)Br

Origin of Product

United States

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